![molecular formula C16H15BrClNO3 B270971 N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270971.png)
N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. This compound has been synthesized through various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation and pain in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments include its potential anticancer, anti-inflammatory, and analgesic properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One direction is to further elucidate its mechanism of action and optimize its use in lab experiments. Another direction is to study its potential use in combination with other anticancer or anti-inflammatory drugs. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been achieved through various methods, including the use of a palladium-catalyzed Suzuki coupling reaction and a copper-catalyzed Ullmann coupling reaction. The palladium-catalyzed Suzuki coupling reaction involves the reaction of 4-bromo-5-chloro-2-methylphenylboronic acid with 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid chloride in the presence of a palladium catalyst. The copper-catalyzed Ullmann coupling reaction involves the reaction of 4-bromo-5-chloro-2-methylphenylamine with 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid chloride in the presence of a copper catalyst.
Scientific Research Applications
N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has potential applications in medicinal chemistry. It has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer and prostate cancer. In addition, it has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
Molecular Formula |
C16H15BrClNO3 |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
N-(4-bromo-5-chloro-2-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C16H15BrClNO3/c1-6-2-9(17)10(18)5-11(6)19-15(20)13-7-3-8-12(4-7)22-16(21)14(8)13/h2,5,7-8,12-14H,3-4H2,1H3,(H,19,20) |
InChI Key |
BTAXHRMUPDJBLR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=O)C2C3CC4C2C(=O)OC4C3)Cl)Br |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2C3CC4C2C(=O)OC4C3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270888.png)
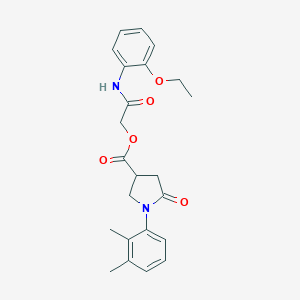
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)
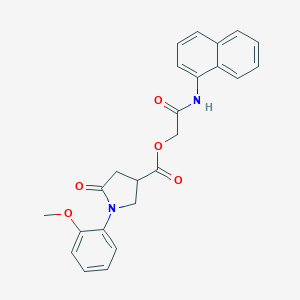
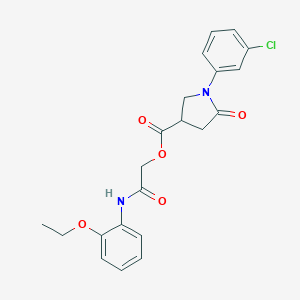
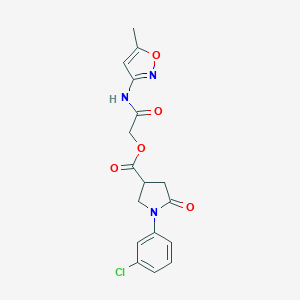
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)


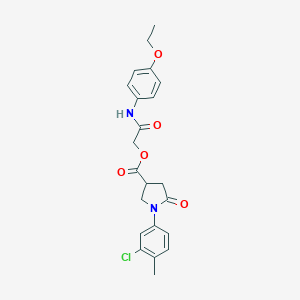
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)